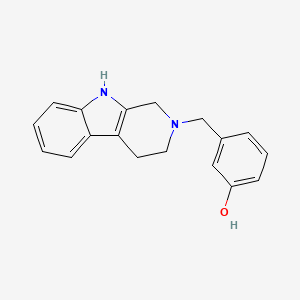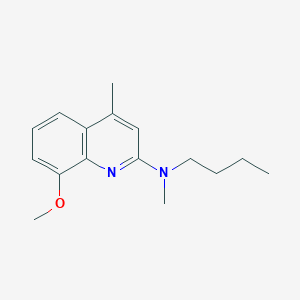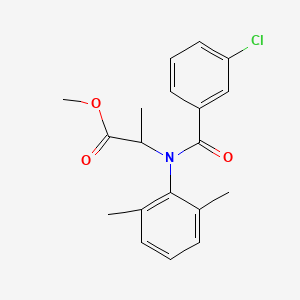![molecular formula C17H18IN3OS B5218651 N-(4-iodophenyl)-2-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]acetamide](/img/structure/B5218651.png)
N-(4-iodophenyl)-2-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-iodophenyl)-2-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]acetamide is a synthetic compound that has been widely used in scientific research. It is a member of the quinazoline family of compounds, which have been shown to have a wide range of biological activities. The compound has been studied for its potential use in the treatment of various diseases, including cancer and inflammation.
Mécanisme D'action
The mechanism of action of N-(4-iodophenyl)-2-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]acetamide is not fully understood. However, it is believed to act via multiple pathways, including inhibition of protein tyrosine kinases, inhibition of NF-κB signaling, and induction of apoptosis. The compound has also been shown to inhibit the activity of COX-2, an enzyme involved in inflammation.
Biochemical and Physiological Effects:
N-(4-iodophenyl)-2-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]acetamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and reduce inflammation and pain. The compound has also been shown to have antibacterial and antifungal properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-(4-iodophenyl)-2-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]acetamide is its broad spectrum of activity. It has been shown to be effective against a wide range of cancer cell lines and has also been shown to have anti-inflammatory and anti-microbial properties. However, one of the limitations of the compound is its poor solubility in water, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several future directions for the research on N-(4-iodophenyl)-2-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]acetamide. One area of research is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the optimization of the compound for use in clinical settings, including the development of formulations that enhance its solubility in water. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential use in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of N-(4-iodophenyl)-2-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]acetamide involves the reaction of 4-iodoaniline with 2-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction proceeds via an amide bond formation mechanism, resulting in the formation of the desired product. The synthesis method has been optimized to yield high purity and high yield of the compound.
Applications De Recherche Scientifique
N-(4-iodophenyl)-2-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]acetamide has been extensively studied for its potential use in the treatment of various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. The compound has been tested in vitro and in vivo for its efficacy against various cancer cell lines and has been shown to induce apoptosis and inhibit cell proliferation. It has also been tested in animal models of inflammation and has been shown to reduce inflammation and pain.
Propriétés
IUPAC Name |
N-(4-iodophenyl)-2-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18IN3OS/c1-11-14-4-2-3-5-15(14)21-17(19-11)23-10-16(22)20-13-8-6-12(18)7-9-13/h6-9H,2-5,10H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUKPFLUHTDLTLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCCC2=NC(=N1)SCC(=O)NC3=CC=C(C=C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18IN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-iodophenyl)-2-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-[({[5-(5-bromo-2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5218572.png)

![2-[(4-methylphenyl)thio]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B5218606.png)

![N-(4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}phenyl)-4-methylbenzamide](/img/structure/B5218616.png)
![2-[2-(2-tert-butylphenoxy)ethoxy]-N,N-diethylethanamine](/img/structure/B5218624.png)

![8-[3-(5-isopropyl-2-methylphenoxy)propoxy]quinoline](/img/structure/B5218637.png)
![N-[(allylamino)carbonothioyl]-4-nitrobenzamide](/img/structure/B5218638.png)
![3-[4-oxo-4-(4-phenyl-1-piperazinyl)butyl]-1H-indole](/img/structure/B5218644.png)


![3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-[2-(4-methoxyphenyl)ethyl]-4-methylbenzamide](/img/structure/B5218676.png)
![3-(2-thienyl)-11-(3-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5218682.png)